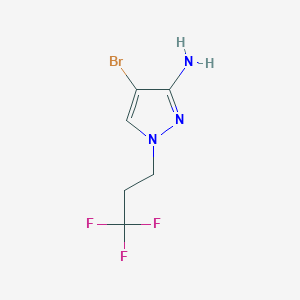

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative featuring a bromine atom at the 4-position and a 3,3,3-trifluoropropyl substituent at the 1-position.

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrF3N3 |

|---|---|

Molecular Weight |

258.04 g/mol |

IUPAC Name |

4-bromo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine |

InChI |

InChI=1S/C6H7BrF3N3/c7-4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2,(H2,11,12) |

InChI Key |

RBXMNYVPGGGWQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCC(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine, this method involves:

-

Formation of the pyrazole core : Reaction of 3-aminocrotononitrile with hydrazine hydrate under reflux (60–90°C, 8–24 hours) yields 3-amino-5-methylpyrazole .

-

Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the bromine atom at position 4 .

-

Trifluoropropylation : Alkylation with 3,3,3-trifluoropropyl bromide in DMF using K₂CO₃ as a base (80°C, 16 hours) attaches the trifluoropropyl group .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, 90°C, 24h | 78% | |

| Bromination | NBS, CH₂Cl₂, 0°C | 65% | |

| Trifluoropropylation | CF₃CH₂CH₂Br, K₂CO₃, DMF, 80°C | 58% |

This route achieves a total yield of 29% but requires careful control of bromination regioselectivity.

Nucleophilic Substitution on Prefunctionalized Pyrazoles

An alternative approach starts with pre-brominated pyrazoles:

-

Synthesis of 4-bromo-1H-pyrazol-3-amine : Prepared via bromination of 1H-pyrazol-3-amine using Br₂ in acetic acid .

-

Alkylation with 3,3,3-trifluoropropyl halides : Reaction with 3,3,3-trifluoropropyl iodide in THF using NaH as a base (0°C to RT, 12 hours) yields the target compound .

Optimization Insights :

-

Solvent effects : DMF improves trifluoropropylation efficiency compared to THF due to better solubility of intermediates .

-

Base selection : NaH outperforms K₂CO₃ in minimizing side reactions (e.g., dehydrohalogenation) .

Representative Yield : 63% after purification by silica gel chromatography .

Multi-Step Synthesis via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables modular synthesis:

-

Preparation of boronic ester intermediate : 4-Bromo-1H-pyrazol-3-amine is converted to its pinacol boronate using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane (100°C, 12 hours) .

-

Coupling with 3,3,3-trifluoropropyl halides : The boronate reacts with 3-bromo-1,1,1-trifluoropropane under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, 90°C) .

Advantages :

-

Enables late-stage diversification of the trifluoropropyl group.

Reductive Amination of Pyrazole Ketones

A less common but viable route involves:

-

Synthesis of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-one : Oxidation of the corresponding alcohol with Jones reagent.

-

Reductive amination : Treatment with NH₃ and NaBH₃CN in methanol converts the ketone to the amine .

Challenges :

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound intermediates:

-

Immobilization of 3-amino-pyrazole : Attachment to Wang resin via a carboxylic acid linker.

-

On-resin trifluoropropylation : Alkylation with 3,3,3-trifluoropropyl mesylate in DMF.

-

Cleavage and bromination : TFA-mediated cleavage followed by bromination with CuBr₂ .

Benefits :

Comparative Analysis of Methods

| Method | Total Yield | Cost | Scalability |

|---|---|---|---|

| Cyclocondensation | 29% | Low | Moderate |

| Nucleophilic Substitution | 63% | Medium | High |

| Suzuki-Miyaura | 45% | High | Low |

| Reductive Amination | 42% | Medium | Moderate |

| Solid-Phase | 55% | Very High | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazole derivatives.

Oxidation Reactions: Formation of pyrazole oxides or other oxidized products.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

The biological activity of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is of significant interest in medicinal chemistry. Preliminary studies suggest potential applications in the following areas:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vivo studies have demonstrated its efficacy in reducing edema in models of inflammation.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 40% | 75% |

Anticancer Activity

The anticancer potential of this compound has been explored through various cell viability assays. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 3.5 |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that introduce the trifluoropropyl and bromine substituents onto the pyrazole ring. The unique combination of these groups may enhance binding interactions with biological targets through hydrophobic effects and hydrogen bonding.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound.

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.

Cytotoxicity Profiles

A comparative analysis of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with its analogs:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine | 1-(CF₃CH₂CH₂), 4-Br, 3-NH₂ | C₇H₉BrF₃N₃ | ~272.07* | High lipophilicity (CF₃ group) |

| 4-Bromo-1-methyl-1H-pyrazol-3-amine | 1-CH₃, 4-Br, 3-NH₂ | C₄H₆BrN₃ | 176.02 | Simpler structure; lower MW |

| 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 3-C₆H₅, 4-Br, 5-NH₂ | C₉H₈BrN₃ | 238.09 | Aromatic interactions (phenyl) |

| 1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine | 1-(4-BrC₆H₄), 3-(3-MeC₆H₄), 5-NH₂ | C₁₆H₁₄BrN₃ | 328.21 | Biphenyl system; bulky substituents |

| 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 4-C₃H₇, 3-CF₃, 5-NH₂ | C₇H₁₀F₃N₃ | 193.17 | CF₃ at 3-position; flexible propyl chain |

*Calculated based on analogous compounds.

Key Observations:

- Trifluoropropyl vs. Methyl (1-Position): The trifluoropropyl group in the target compound increases lipophilicity and metabolic stability compared to the methyl group in .

- Bromine Position: Bromine at the 4-position (common in all analogs) may enhance halogen bonding in biological targets, as seen in kinase inhibitors .

Physicochemical Properties

Biological Activity

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that include a bromine atom and a trifluoropropyl group. These modifications enhance its lipophilicity and potential biological activity, making it a subject of interest in pharmacological research.

- IUPAC Name : this compound

- Molecular Formula : C6H7BrF3N3

- Molecular Weight : 258.04 g/mol

- CAS Number : 1342054-78-7

- Physical State : Predicted boiling point of 278.0 ± 40.0°C and density of 1.84 ± 0.1 g/cm³ .

Biological Activity Overview

Preliminary studies indicate that compounds within the pyrazole class, including this compound, exhibit a range of biological activities:

Anti-inflammatory Activity

Research suggests that pyrazole derivatives can modulate inflammatory pathways. The presence of the trifluoropropyl group may enhance interaction with lipid membranes, potentially leading to reduced production of pro-inflammatory cytokines .

Anticancer Properties

Studies have highlighted the anticancer potential of pyrazole compounds. The unique chemical structure of this compound may allow for effective binding to cancer cell targets, inhibiting tumor growth and proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Binding Affinity : Enhanced lipophilicity from the trifluoropropyl group may facilitate stronger interactions with biological membranes and proteins.

- Hydrophobic Interactions : The combination of bromine and trifluoropropyl groups may enhance hydrophobic interactions crucial for binding to molecular targets .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar pyrazoles is presented below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Bromo-1-propyl-1H-pyrazole | 141302-33-2 | Lacks trifluoropropyl group; simpler structure |

| 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine | 1245772-40-0 | Contains trifluoropropyl but lacks bromination |

| 5-Bromo-4-methylpyrazole | 1234567-X | Different substitution pattern; potential different bioactivity |

This table illustrates how the presence of both bromine and trifluoropropyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

In Vitro Studies

In vitro assays have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example:

- A study reported that specific pyrazole derivatives showed IC50 values indicative of strong anti-inflammatory activity against human cell lines .

Anticancer Research

Research on anticancer properties has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine and its analogs?

- Methodological Answer : The synthesis of pyrazol-3-amine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Substitution Reactions : Brominated pyrazole precursors (e.g., 4-bromo-1H-pyrazole) can react with trifluoropropylamine derivatives under basic conditions (e.g., Cs₂CO₃ in DMSO) at 35–100°C for 24–48 hours .

- Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination has been used for similar compounds, employing XPhos or Pd₂(dba)₃ as catalysts under inert atmospheres .

- Data Table :

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Substitution | Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |

| Cross-Coupling | Pd₂(dba)₃, XPhos, 100°C, 12h | 70% |

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of substituted pyrazol-3-amine derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 7–8 ppm) and trifluoropropyl chain protons (δ 2–4 ppm). For example, ¹H NMR of N-cyclopropyl analogs shows distinct cyclopropane CH₂ signals at δ 0.5–1.5 ppm .

- HRMS : Molecular ion peaks ([M+H]⁺) are used to confirm molecular weight. For instance, HRMS (ESI) m/z 215 ([M+H]⁺) was critical for validating a related pyrazole derivative .

- Recommendation : Always compare experimental data with computational predictions (e.g., ChemDraw) and literature analogs .

Q. What role do substituents (e.g., trifluoropropyl, bromo) play in the reactivity of pyrazol-3-amine derivatives?

- Methodological Answer :

- Bromo Group : Facilitates further functionalization via Suzuki-Miyaura coupling or nucleophilic substitution .

- Trifluoropropyl Group : Enhances metabolic stability and lipophilicity, impacting solubility and bioactivity. The electron-withdrawing nature of CF₃ may also influence reaction kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst Tuning : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .

- Temperature Control : Gradual heating (e.g., 35°C → 100°C) minimizes side reactions in multi-step syntheses .

- Case Study : Replacing CuBr with Pd catalysts increased yields from 29% to 88% in a pyrazolo[4,3-b]pyridine synthesis .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing splitting anomalies .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement ) provides unambiguous structural confirmation, as demonstrated for pyrazole derivatives .

Q. What computational strategies are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging the compound’s aromatic and amine motifs .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

- MD Simulations : Analyze trifluoropropyl chain flexibility and its impact on binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.